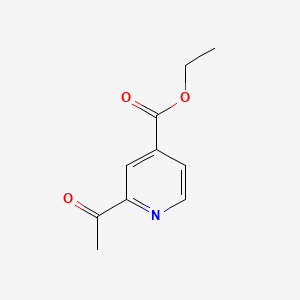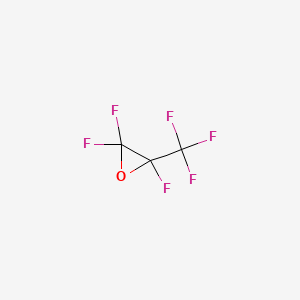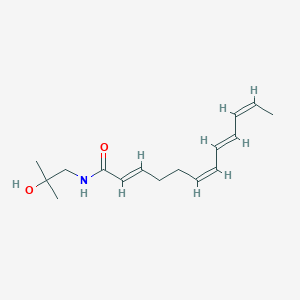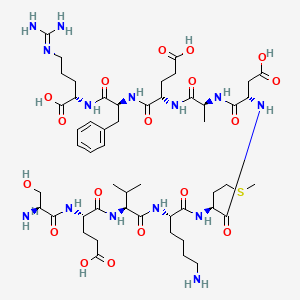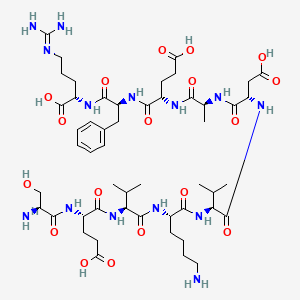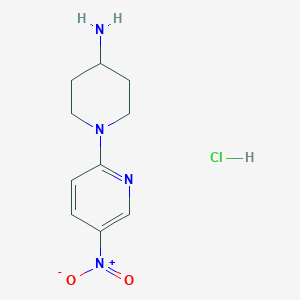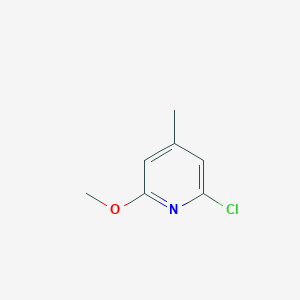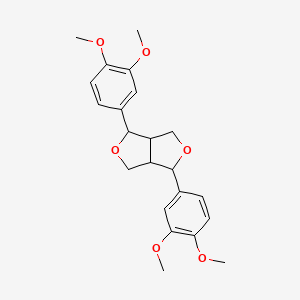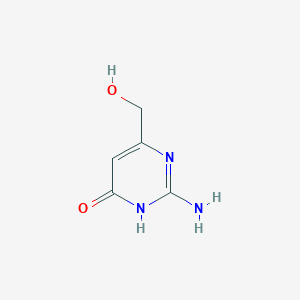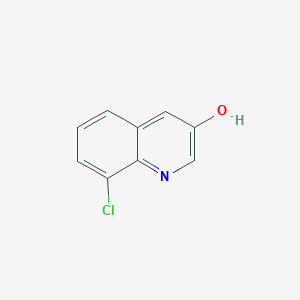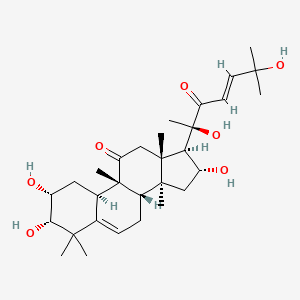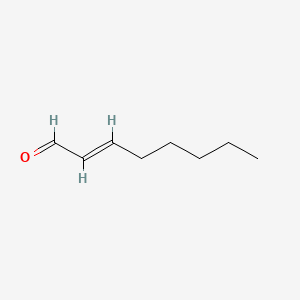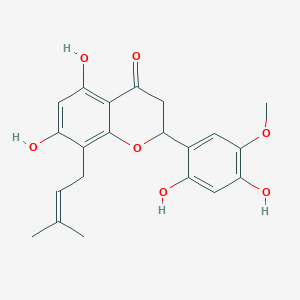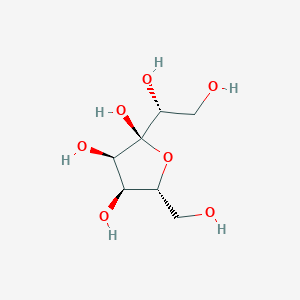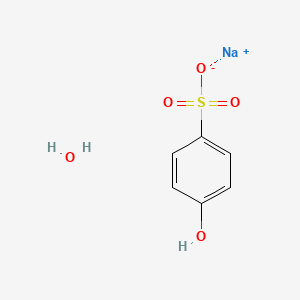
Sodium 4-hydroxybenzenesulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxybenzenesulfonate hydrate, also known as sodium phenol-4-sulfonate hydrate, is an organic compound with the molecular formula C6H5NaO4S·xH2O. It is a sodium salt of 4-hydroxybenzenesulfonic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate hydrate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Phenol is reacted with concentrated sulfuric acid at elevated temperatures to form 4-hydroxybenzenesulfonic acid.
Neutralization: The resulting 4-hydroxybenzenesulfonic acid is then neutralized with sodium hydroxide to produce sodium 4-hydroxybenzenesulfonate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol and sulfuric acid are continuously fed and reacted. The product is then neutralized, purified, and crystallized to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxybenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives and halogenated derivatives.
Scientific Research Applications
Sodium 4-hydroxybenzenesulfonate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of sodium 4-hydroxybenzenesulfonate hydrate involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonate groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Comparison with Similar Compounds
- Sodium benzenesulfonate
- Sodium p-toluenesulfonate
- Sodium 2-hydroxybenzenesulfonate
Comparison: Sodium 4-hydroxybenzenesulfonate hydrate is unique due to the presence of both hydroxyl and sulfonate groups on the benzene ring, which imparts distinct chemical reactivity and solubility properties. Compared to sodium benzenesulfonate, it has an additional hydroxyl group, making it more reactive in certain chemical reactions. Sodium p-toluenesulfonate has a methyl group instead of a hydroxyl group, leading to different reactivity and applications. Sodium 2-hydroxybenzenesulfonate has the hydroxyl group in a different position, affecting its chemical behavior and uses.
Properties
CAS No. |
28469-73-0 |
|---|---|
Molecular Formula |
C6H6NaO4S |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;hydrate |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI Key |
ULUPAWKAWBVCAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
Pictograms |
Irritant |
Related CAS |
28469-73-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


